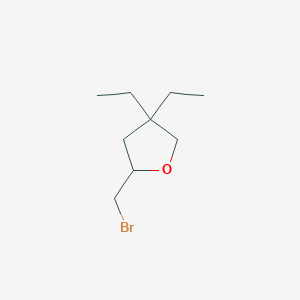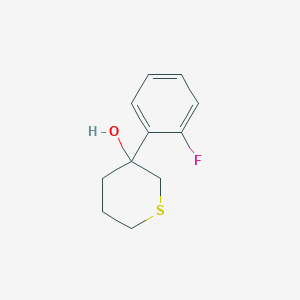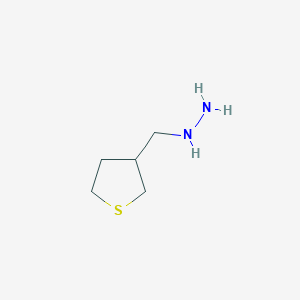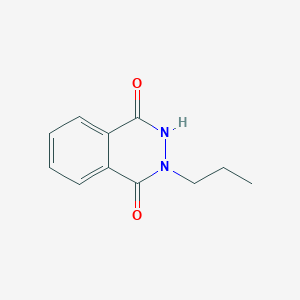
3-(1-Aminobutan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminobutan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C₇H₁₅NO₂S It is a derivative of tetrahydrothiophene, featuring an amino group and a hydroxyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide typically involves the reaction of 3-hydroxytetrahydrothiophene 1,1-dioxide with 1-aminobutan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to a different functional group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles can be used in the presence of a base to facilitate the substitution of the amino group.
Major Products Formed
Oxidation: Products may include ketones or aldehydes.
Reduction: Products may include alkanes or amines.
Substitution: Products will vary depending on the electrophile used, potentially forming new amines, ethers, or other functionalized compounds.
Scientific Research Applications
3-(1-Aminobutan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(1-Aminobutan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved will depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminobutan-2-yl)-3-hydroxytetrahydrothiophene: Lacks the 1,1-dioxide functional group.
3-(1-Aminobutan-2-yl)-tetrahydrothiophene 1,1-dioxide: Lacks the hydroxyl group.
3-(1-Hydroxybutan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide: Has a hydroxyl group instead of an amino group.
Uniqueness
3-(1-Aminobutan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide is unique due to the presence of both an amino group and a hydroxyl group on the tetrahydrothiophene ring, along with the 1,1-dioxide functional group. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-(1-aminobutan-2-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H17NO3S/c1-2-7(5-9)8(10)3-4-13(11,12)6-8/h7,10H,2-6,9H2,1H3 |
InChI Key |
RIWGGGKHZVREIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCS(=O)(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)




![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)




![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
![1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13218377.png)
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)
